molecular formula C18H34N2O6 B15130012 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate

Cat. No.: B15130012
M. Wt: 374.5 g/mol
InChI Key: ZZTQIRLMJXHPSO-RMHGRBOHSA-N
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Description

The enantiomers tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate are cyclopropane derivatives featuring a hydroxymethyl group and a tert-butoxycarbonyl (Boc) carbamate moiety. These compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors and antidepressants . Their stereochemistry significantly influences their physical properties and biological interactions.

Properties

Molecular Formula

C18H34N2O6

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate

InChI

InChI=1S/2C9H17NO3/c2*1-9(2,3)13-8(12)10-7-4-6(7)5-11/h2*6-7,11H,4-5H2,1-3H3,(H,10,12)/t2*6-,7+/m10/s1

InChI Key

ZZTQIRLMJXHPSO-RMHGRBOHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO.CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO.CC(C)(C)OC(=O)NC1CC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable base.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the cyclopropyl alcohol with tert-butyl isocyanate under mild conditions to form the desired carbamate.

Industrial Production Methods

Industrial production methods for these compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

These compounds can be used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, these compounds can be used as probes to study enzyme mechanisms and protein-ligand interactions due to their unique structural features.

Medicine

Industry

In the industrial sector, these compounds can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. For example, in biological systems, they may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : ~187.24 g/mol (slight variations due to isotopic composition)
  • Stereochemistry : The (1S,2S) and (1R,2R) configurations are enantiomeric, with the hydroxymethyl group and carbamate positioned on adjacent carbons in a trans-cyclopropane ring .

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Key Properties Applications References
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate Hydroxymethyl C₉H₁₇NO₃ 187.24 N/A* High polarity due to -OH group; forms hydrogen bonds Pharmaceutical intermediate
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate Hydroxymethyl C₉H₁₇NO₃ 187.23 PubChem CID 24720934 Similar polarity; used as a biochemical reagent Biochemical research
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate 5-Bromothiophene C₁₂H₁₆BrNO₂S 318.23 1379466-13-3 High density (1.45 g/cm³); lipophilic Antiviral/anticancer agent precursor
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl C₁₄H₁₈FNO₂ 251.3 1286274-19-8 Enhanced metabolic stability via fluorine CNS drug intermediates
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid Acetic acid C₉H₁₅NO₄ 201.22 103500-22-7 Acidic (pKa ~3–4); water-soluble Peptide synthesis

Stereochemical Influences

  • Trans vs. Cis Isomers : The trans-(1R,2R) and cis-(1R,2S) isomers exhibit distinct hydrogen-bonding capabilities. For example, the trans isomer forms intermolecular O–H⋯O bonds, leading to stable crystalline structures, while the cis isomer may adopt different packing arrangements .
  • Biological Activity : Enantiomeric purity is crucial in drug design. For instance, the (1R,2R) configuration in tasimelteon (a melatonin receptor agonist) demonstrates higher receptor affinity than its enantiomer .

Functional Group Modifications

  • Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group enhances solubility in polar solvents (e.g., methanol or DMSO), whereas carboxylic acid derivatives (e.g., 2-(1-Boc-amino)cyclopropaneacetic acid) exhibit pH-dependent solubility and are used in prodrug strategies .
  • Bromothiophene vs. Fluorophenyl : Bromothiophene increases molecular weight and lipophilicity, favoring blood-brain barrier penetration, while fluorophenyl groups improve metabolic stability .

Q & A

Q. Advanced Analysis :

  • Reactivity : The cis (1S,2S/1R,2R) configuration increases ring strain, enhancing susceptibility to ring-opening reactions (e.g., with nucleophiles like amines or thiols). Trans isomers are more stable but less reactive .
  • Biological Activity : Stereochemistry influences binding to enzymes (e.g., dopamine D3 receptors). In one study, cis-hydroxycyclopropyl derivatives showed 10-fold higher antagonism than trans isomers due to optimal spatial alignment with active sites .

How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Q. Contradiction Analysis :

  • Root Causes : Variability in yields (e.g., 44% vs. 70%) may arise from incomplete Boc protection, side reactions (e.g., epoxide ring-opening), or inadequate purification.
  • Mitigation Strategies :
    • Use continuous flow reactors for precise temperature control and reduced side products .
    • Optimize flash chromatography (e.g., gradient elution with hexane/EtOAc) to isolate Boc-protected intermediates .

What are the challenges in maintaining enantiomeric purity during functional group transformations?

Q. Methodological Answer :

  • Racemization Risks : Acidic or basic conditions during deprotection (e.g., TFA for Boc removal) can epimerize stereocenters.
  • Solutions :
    • Use mild deprotection agents (e.g., TMSOTf in CH₂Cl₂ at -78°C) .
    • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) after each synthetic step .

How to design assays for evaluating biological activity in enzyme inhibition studies?

Q. Advanced Experimental Design :

  • Target Selection : Prioritize enzymes with known interactions with cyclopropane motifs (e.g., cytochrome P450 or proteases).
  • Assay Protocol :
    • Use fluorescence polarization to measure binding affinity (Kd).
    • Conduct kinetic studies (Km/Vmax) to assess competitive vs. non-competitive inhibition .
  • Controls : Include enantiomerically pure analogs to isolate stereochemical effects .

What mechanistic insights can be gained from studying reaction intermediates?

Q. Advanced Analysis :

  • Trapping Intermediates : Use low-temperature NMR (-40°C) to identify unstable species (e.g., oxaziridines in oxidation steps).
  • Isotopic Labeling : Introduce ¹³C or ²H labels to track bond cleavage/formation during cyclopropane ring-opening .

How does the solid-state structure influence stability and solubility?

Q. Data-Driven Insights :

  • Hydrogen Bonding : X-ray studies reveal intermolecular O–H∙∙∙O bonds in cis isomers, enhancing crystalline stability but reducing aqueous solubility .
  • Solubility Optimization : Co-crystallization with succinic acid improves solubility for in vitro assays without compromising stability .

What computational tools are effective for predicting interactions with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., dopamine D3 receptors). Focus on cyclopropane-hydroxymethyl interactions with hydrophobic pockets .
  • MD Simulations : GROMACS simulations (50 ns) assess conformational stability of ligand-receptor complexes .

How to handle air/moisture sensitivity during storage and reactions?

Q. Best Practices :

  • Storage : Store under argon at -20°C in amber vials to prevent Boc group hydrolysis .
  • Reactions : Use Schlenk lines for anhydrous conditions and molecular sieves (3Å) to scavenge trace moisture .

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